molecular formula C2H5NaO3P+ B12676006 Phosphonic acid, monoethyl ester, sodium salt CAS No. 39148-16-8

Phosphonic acid, monoethyl ester, sodium salt

Cat. No.: B12676006
CAS No.: 39148-16-8
M. Wt: 131.02 g/mol
InChI Key: IYYIUOWKEMQYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, monoethyl ester, sodium salt is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its unique chemical properties and versatility in various applications, ranging from industrial uses to scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonic acid, monoethyl ester, sodium salt can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) in an aqueous solution at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (BTMS) followed by methanolysis .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The McKenna procedure is favored due to its convenience, high yields, and mild conditions .

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, monoethyl ester, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phosphonic acid, monoethyl ester, sodium salt involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, making it effective as a chelating agent. Additionally, its ability to undergo nucleophilic substitution allows it to interact with various biological molecules, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness: Phosphonic acid, monoethyl ester, sodium salt is unique due to its ester group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical interactions and stability .

Properties

CAS No.

39148-16-8

Molecular Formula

C2H5NaO3P+

Molecular Weight

131.02 g/mol

IUPAC Name

sodium;ethoxy-oxido-oxophosphanium

InChI

InChI=1S/C2H5O3P.Na/c1-2-5-6(3)4;/h2H2,1H3;/q;+1

InChI Key

IYYIUOWKEMQYNV-UHFFFAOYSA-N

Canonical SMILES

CCO[P+](=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.